molecular formula C15H34N2O B14512893 1-[(3-Aminopropyl)amino]dodecan-2-OL CAS No. 62745-89-5

1-[(3-Aminopropyl)amino]dodecan-2-OL

Cat. No.: B14512893
CAS No.: 62745-89-5
M. Wt: 258.44 g/mol
InChI Key: UAHMFBHMXKMLMO-UHFFFAOYSA-N
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Description

1-[(3-Aminopropyl)amino]dodecan-2-OL is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of an amino group attached to a dodecane chain, which also contains a hydroxyl group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Aminopropyl)amino]dodecan-2-OL typically involves the reaction of dodecan-2-ol with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Dodecan-2-ol+3-AminopropylamineThis compound\text{Dodecan-2-ol} + \text{3-Aminopropylamine} \rightarrow \text{this compound} Dodecan-2-ol+3-Aminopropylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Aminopropyl)amino]dodecan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of dodecan-2-one or dodecan-2-al.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of dodecan-2-yl halides or esters.

Scientific Research Applications

1-[(3-Aminopropyl)amino]dodecan-2-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling and interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Aminopropyl)amino]dodecan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dodecan-1-ol: A primary alcohol with a similar dodecane chain but lacking the amino group.

    3-Aminopropylamine: Contains the amino group but lacks the dodecane chain.

    Dodecan-2-one: An oxidized form of dodecan-2-ol with a ketone group.

Uniqueness

1-[(3-Aminopropyl)amino]dodecan-2-OL is unique due to the presence of both an amino group and a hydroxyl group on a dodecane chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

CAS No.

62745-89-5

Molecular Formula

C15H34N2O

Molecular Weight

258.44 g/mol

IUPAC Name

1-(3-aminopropylamino)dodecan-2-ol

InChI

InChI=1S/C15H34N2O/c1-2-3-4-5-6-7-8-9-11-15(18)14-17-13-10-12-16/h15,17-18H,2-14,16H2,1H3

InChI Key

UAHMFBHMXKMLMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CNCCCN)O

Origin of Product

United States

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